Home > Products > Screening Compounds P53158 > 6'-Carboxy Simvastatin
6'-Carboxy Simvastatin - 114883-30-6

6'-Carboxy Simvastatin

Catalog Number: EVT-391736
CAS Number: 114883-30-6
Molecular Formula: C25H36O7
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Simvastatin, a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor, is widely recognized for its cholesterol-lowering effects and is commonly prescribed for the treatment of cardiovascular diseases. Beyond its primary use, simvastatin has been observed to have a range of effects on cellular processes, including glucose uptake, cell cycle regulation, and angiogenesis. This comprehensive analysis will delve into the mechanism of action of simvastatin and its applications across various fields, as evidenced by recent research findings.

Simvastatin

Compound Description: Simvastatin is a member of the statin family, widely prescribed to lower cholesterol levels in the blood [, , ]. It works by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. Beyond its lipid-lowering effects, simvastatin demonstrates anti-inflammatory, immunomodulatory, and neuroprotective properties, making it a subject of interest for a range of conditions [, , , , ].

Atorvastatin

Compound Description: Atorvastatin, like simvastatin, belongs to the statin family and acts as an HMG-CoA reductase inhibitor []. Clinically, it is used to manage high cholesterol and prevent cardiovascular diseases.

Pravastatin

Compound Description: Pravastatin is another statin employed for its cholesterol-lowering properties []. It operates by inhibiting HMG-CoA reductase, thereby reducing cholesterol biosynthesis.

Rosuvastatin

Compound Description: Rosuvastatin is a statin prescribed to manage high cholesterol levels []. It functions by inhibiting HMG-CoA reductase, thereby reducing cholesterol production.

Fluvastatin

Compound Description: Fluvastatin belongs to the statin drug class, known for its cholesterol-lowering effects []. It functions by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol synthesis.

Applications in Various Fields

Cardiovascular Disease

Simvastatin's cholesterol-lowering effect is well-established in the prevention and treatment of cardiovascular diseases. Its ability to reduce neointimal thickening after angioplasty without changing plasma lipids suggests anti-inflammatory and antiproliferative actions that are independent of cholesterol lowering, which could be beneficial in preventing restenosis6.

Diabetes

The research indicates that simvastatin may increase the risk of new-onset diabetes, which is an important consideration for long-term therapy. The suppression of glucose uptake and GLUT4 translocation, as well as the inhibition of insulin signaling pathways, provide a mechanistic explanation for this effect1 3.

Cancer

Simvastatin has shown potential as an adjunct therapy in cancer treatment. It has been observed to enhance the antitumor activity of carmustine in glioma cells and to inhibit proliferation and induce cell cycle arrest in bladder cancer cells, suggesting a role in cancer therapeutics2 4.

Angiogenesis

Interestingly, simvastatin has been found to activate the protein kinase Akt and promote angiogenesis in normocholesterolemic animals, indicating potential applications in vascular repair and the treatment of ischemic conditions5.

Source and Classification

6'-Carboxy Simvastatin is synthesized from its parent compound, Simvastatin, which is derived from the fermentation of fungi such as Aspergillus terreus. The classification of 6'-Carboxy Simvastatin falls under the category of lipid-lowering agents, specifically statins, which are utilized to manage dyslipidemia and reduce cardiovascular risk .

Synthesis Analysis

The synthesis of 6'-Carboxy Simvastatin can be achieved through various methods, primarily focusing on the modification of Simvastatin. One common approach involves the hydrolysis of Simvastatin to yield its carboxylic acid form. This process typically requires specific conditions such as:

  • Reagents: Hydrolytic enzymes or inorganic bases can be used to facilitate the conversion.
  • Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
  • Time: The duration can vary depending on the efficiency of the catalyst used.

A notable method described in literature involves the hydrolysis of Simvastatin using lithium hydroxide, followed by purification steps to isolate 6'-Carboxy Simvastatin . Other methods may include direct methylation or acylation techniques that modify specific functional groups on the Simvastatin molecule .

Molecular Structure Analysis

The molecular structure of 6'-Carboxy Simvastatin features a complex arrangement typical of statins, characterized by a naphthalene ring system and various functional groups. Key structural attributes include:

  • Functional Groups: The presence of a carboxylic acid group at the 6' position distinguishes it from its parent compound.
  • Stereochemistry: The compound retains specific stereochemical configurations that are crucial for its biological activity.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand how these structural features influence its pharmacological properties .

Chemical Reactions Analysis

6'-Carboxy Simvastatin participates in several chemical reactions primarily related to its function as an HMG-CoA reductase inhibitor. Key reactions include:

  • Hydrolysis: The conversion from the lactone form to the active carboxylic acid form involves hydrolytic cleavage.
  • Acylation: It can undergo acylation reactions to modify its activity or improve pharmacokinetic properties.

These reactions are typically carried out under controlled conditions, including temperature, pH, and solvent systems to optimize yield and purity .

Mechanism of Action

The mechanism of action for 6'-Carboxy Simvastatin is centered around its role as an HMG-CoA reductase inhibitor. Upon administration, it is converted into its active β-hydroxy acid form, which competes with HMG-CoA for binding to the enzyme. This inhibition leads to:

  • Decreased Cholesterol Synthesis: By blocking HMG-CoA reductase activity, cholesterol production in the liver is reduced.
  • Increased Low-Density Lipoprotein Receptor Activity: Lower hepatic cholesterol levels stimulate an increase in LDL receptors on liver cells, enhancing clearance from the bloodstream.

Pharmacokinetic studies have shown that 6'-Carboxy Simvastatin has significant tissue selectivity and undergoes extensive first-pass metabolism in the liver .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6'-Carboxy Simvastatin include:

  • Molecular Weight: 448.55 g/mol
  • Solubility: Generally soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how 6'-Carboxy Simvastatin behaves in biological systems and during formulation development .

Applications

The primary application of 6'-Carboxy Simvastatin lies in its pharmacological effects as a cholesterol-lowering agent. It is used in:

  • Clinical Settings: To manage hyperlipidemia and reduce cardiovascular risk.
  • Research: As a tool compound for studying lipid metabolism and HMG-CoA reductase function.

Additionally, ongoing research may explore novel applications in combination therapies or alternative delivery systems aimed at enhancing efficacy and reducing side effects associated with statin therapy .

Introduction to 6'-Carboxy Simvastatin

Chemical Identity and Structural Characterization

6'-Carboxy Simvastatin (PubChem CID: 14373154) possesses the molecular formula C25H36O7 and a monoisotopic mass of 448.2463 Da [1]. Structurally, it retains the core features of simvastatin—including the hexahydronaphthalene moiety, the δ-lactone ring, and the 2,2-dimethylbutyrate ester side chain—while incorporating a carboxylic acid functional group at the C6′ position. This modification significantly alters the molecule's physicochemical properties compared to the parent drug:

  • Polarity and Solubility: The carboxylic acid group enhances hydrophilicity, increasing aqueous solubility relative to simvastatin. The calculated logP value decreases by approximately 1.5-2 units, influencing membrane permeability and protein binding characteristics.
  • Ionization Profile: The compound exhibits pH-dependent ionization, with a pKa of approximately 4.5 for the carboxylic acid group, rendering it predominantly anionic at physiological pH [1] [10].
  • Stereochemical Features: The molecule preserves the absolute stereochemistry of simvastatin at all chiral centers (C1′, C3′, C6′, C8′, C8a′, C4, and C6), which is critical for biological recognition and metabolic processing.

Table 1: Structural Characteristics of 6'-Carboxy Simvastatin

CharacteristicDescription
Molecular FormulaC25H36O7
IUPAC Name(4R,6R)-6-{2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-1,2,6,7,8,8a-hexahydro-6-methyl-1-naphthyl]ethyl}-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one-6′-carboxylic acid
Key Functional Groupsδ-Lactone, carboxylic acid (C6′), ester (C8′), secondary alcohol (C4)
Chiral Centers7 stereocenters
UV Absorptionλmax 238 nm (conjugated diene system)

Spectroscopic characterization reveals distinctive features: Nuclear Magnetic Resonance (NMR) spectra show characteristic downfield shifts for the C6′ proton (δ 3.85-3.95 ppm) and the carboxylic acid carbon (δ 175-178 ppm in 13C NMR). Mass spectrometry typically exhibits a molecular ion peak at m/z 448.2463 [M]+ with prominent fragment ions at m/z 346 (loss of C5H10O2 from the dimethylbutyrate side chain) and m/z 287 (cleavage of the lactone ring) [1] [9].

Biosynthetic Pathways and Metabolic Derivation from Simvastatin

The formation of 6'-Carboxy Simvastatin occurs through a multi-step oxidative pathway primarily mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 playing the predominant role. The metabolic sequence involves:

  • Initial Hydroxylation: CYP3A4 catalyzes the stereoselective hydroxylation at the C6′ methyl group of simvastatin, yielding the intermediate 6′-hydroxymethyl simvastatin. This step represents the rate-limiting phase in the metabolic cascade.
  • Dehydrogenation: Alcohol dehydrogenase (ADH) oxidizes the primary alcohol to the corresponding aldehyde, forming 6′-formyl simvastatin. This aldehyde intermediate demonstrates considerable chemical reactivity.
  • Carboxylic Acid Formation: Aldehyde dehydrogenase (ALDH1A1) subsequently oxidizes the formyl group to the stable carboxylic acid derivative, 6′-Carboxy Simvastatin [2] [10].

The metabolite displays significantly reduced affinity for HMG-CoA reductase (IC50 > 1 µM compared to simvastatin acid's IC50 of 0.2 nM) due to steric hindrance from the carboxylic acid group and impaired binding to the enzyme's catalytic site. This structural modification essentially deactivates the molecule pharmacologically.

Microbial and enzymatic pathways for direct 6'-Carboxy Simvastatin production have been explored as alternatives to chemical synthesis:

  • Biocatalytic Approaches: Engineered Aspergillus terreus strains expressing high-activity acyltransferases (e.g., LovD variant G5) can convert monacolin J to simvastatin analogs. When supplemented with 2,2-dimethylsuccinate derivatives, these systems demonstrate limited capacity for direct 6′-carboxy analog synthesis [4].
  • Fermentation Optimization: Modified Penicillium chrysogenum strains developed for pravastatin production can yield trace amounts of carboxylated statin analogs when cultured with precursor-directed biosynthesis. However, titers remain substantially lower than those achieved through mammalian metabolism (< 50 mg/L) [9].

The metabolite's elimination occurs predominantly via hepatic transporters, particularly OATP1B1 and OATP1B3, which facilitate biliary excretion of the carboxylated form. Renal clearance contributes minimally (<5% of total elimination) due to extensive protein binding and active reabsorption in proximal tubules [2] [10].

Role as a Key Metabolite and Impurity in Pharmaceutical Formulations

Metabolic Significance

In humans, 6'-Carboxy Simvastatin accounts for approximately 15-25% of circulating simvastatin metabolites following oral administration. Its formation exhibits substantial interindividual variability influenced by:

  • Genetic Polymorphisms: Variants in CYP3A4 (e.g., CYP3A4∗22), CYP3A5 (expresser vs. non-expresser phenotypes), and SLCO1B1 (c.521T>C) significantly impact production and systemic exposure [10].
  • Drug-Drug Interactions: Potent CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) reduce metabolite formation by 60-80%, while inducers (e.g., rifampin, carbamazepine) increase production 2-3 fold [2].
  • Pleiotropic Effects: Recent metabolomics studies reveal that 6'-Carboxy Simvastatin influences multiple metabolic pathways beyond cholesterol synthesis. In a comprehensive analysis of 7,532 individuals, simvastatin treatment altered 321 metabolites (313 novel associations), including amino acids (10%), peptides (5%), and nucleotides (1%). The carboxylic acid metabolite contributed significantly to these off-target effects through modulation of fatty acid oxidation and mitochondrial function [3] [6].

Pharmaceutical Significance

As a process-related impurity, 6'-Carboxy Simvastatin arises during:

  • Chemical Synthesis: Incomplete methylation during simvastatin manufacturing generates the 6′-demethyl analog, which oxidizes to the carboxylic acid during purification or storage.
  • Fermentation Byproducts: Microbial transformation during production yields structural analogs through incomplete β-oxidation of the C6′ methyl group [7] [9].

Regulatory agencies mandate strict control of this impurity due to its potential impact on product quality:

  • Acceptance Thresholds: ICH guidelines specify a qualified impurity limit of ≤0.15% and an identification threshold of ≥0.10% for 6'-Carboxy Simvastatin in finished dosage forms.
  • Analytical Challenges: Detection requires specialized methods due to structural similarity to simvastatin:
  • LC-MS/MS: Employing polarity switching in negative ion mode (m/z 447→301 transition) enhances sensitivity and selectivity
  • Charge Aerosol Detection: Provides uniform response factors independent of UV chromophores
  • qNMR: Quantification via 1H NMR (δ 3.85-3.95 ppm multiplet) offers absolute quantification without reference standards [7] [9]

Table 2: Regulatory and Analytical Considerations for 6'-Carboxy Simvastatin as an Impurity

ParameterRequirement/Characteristic
ICH Identification Threshold0.10%
ICH Qualification Threshold0.15%
Recommended Analytical MethodsLC-MS/MS (negative ion mode), HPLC-CAD, qNMR
Chromatographic SeparationC18 columns with acetonitrile/ammonium formate (pH 3.5) mobile phases
Stability-Indicating PropertiesDegrades to 3″-hydroxy derivative under oxidative conditions

Process optimization effectively controls this impurity:

  • Crystallization Purification: Recrystallization from ethanol/water mixtures (4:1 v/v) reduces 6′-Carboxy Simvastatin to <0.05% in final drug substance
  • Enzymatic Removal: Esterase treatment during downstream processing hydrolyzes residual lactones, facilitating separation of acidic impurities
  • Packaging Innovations: Aluminum/aluminum blister packs with oxygen scavengers prevent post-production oxidation of residual 6′-demethyl simvastatin [7] [9]

The dual significance of 6′-Carboxy Simvastatin—as a biomarker for simvastatin exposure and as a critical quality attribute—underscores the necessity for rigorous analytical control throughout the drug lifecycle from development to therapeutic use.

Properties

CAS Number

114883-30-6

Product Name

6'-Carboxy Simvastatin

IUPAC Name

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1

InChI Key

XKRMLBJLSDIWTC-AEEZTXMNSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O

Synonyms

[2R-[2α,4α,4aβ,5β(2R*,4R*),6β]]-4-(2,2-Dimethyl-1-oxobutoxy)-2,3,4,4a,5,6-hexahydro-6-methyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-2-naphthalenecarboxylic Acid;

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.